1-(4-methoxybenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-21-16-5-3-4-6-17(16)22(27(21,24)25)12-11-19-18(23)20-13-14-7-9-15(26-2)10-8-14/h3-10H,11-13H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYVQHYASDCWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxybenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure highlights the presence of a thiadiazole ring, a methoxybenzyl group, and a urea moiety, which are crucial for its biological activity.
Anticancer Properties
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer activity. For instance:
- Mechanism : Compounds containing the thiadiazole ring have been shown to interact with tubulin, inhibiting its polymerization and thus affecting cell division. This interaction is critical in cancer therapy as it disrupts the mitotic spindle formation necessary for cancer cell proliferation .
- Efficacy : In vitro studies have demonstrated that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, one study reported an IC50 value of 0.28 μg/mL against MCF-7 cells for a closely related compound .
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory effects:
- Mechanism : These compounds may exert their effects through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. The stabilization of erythrocyte membranes has been used as an indicator of anti-inflammatory potential .
- Efficacy : In vivo studies using carrageenan-induced paw edema models have shown promising results for similar thiadiazole derivatives in reducing inflammation .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties:
- Mechanism : The presence of electron-withdrawing groups in the thiadiazole ring enhances its ability to penetrate microbial membranes and disrupt cellular functions.
- Efficacy : While specific data on this compound is limited, related thiadiazole derivatives have demonstrated activity against various bacterial strains in laboratory settings.
Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of several 1,3,4-thiadiazole derivatives:
- Objective : To assess the cytotoxic effects against human cancer cell lines.
- Methodology : MTT assay was employed to determine cell viability post-treatment with varying concentrations of the compounds.
- Results : A derivative with structural similarities showed significant cytotoxicity against A549 cells with an IC50 value of 0.52 μg/mL .
Study 2: Anti-inflammatory Effects
A different research focused on the anti-inflammatory potential of thiadiazole derivatives:
- Objective : To investigate the biochemical mechanisms underlying anti-inflammatory activity.
- Methodology : Both in vitro (erythrocyte membrane stabilization) and in vivo (carrageenan-induced edema) models were utilized.
- Results : The study found that certain derivatives effectively reduced inflammation markers and improved outcomes in animal models .
Table 1: Comparative Biological Activities of Thiadiazole Derivatives
| Compound Name | Biological Activity | IC50 (μg/mL) | Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 0.28 | MCF-7 |
| Compound B | Anticancer | 0.52 | A549 |
| Compound C | Anti-inflammatory | Not specified | N/A |
| Mechanism | Description |
|---|---|
| Tubulin Interaction | Inhibits polymerization affecting cell division |
| Cytokine Inhibition | Reduces pro-inflammatory cytokines |
| Membrane Stabilization | Protects erythrocytes from lysis during inflammation |
Q & A
Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the benzo[c][1,2,5]thiadiazole core via cyclization of substituted anilines with sulfur-based reagents under acidic conditions.
- Step 2 : Alkylation of the thiadiazole nitrogen using 2-chloroethylamine derivatives.
- Step 3 : Urea coupling between the alkylated thiadiazole intermediate and 4-methoxybenzyl isocyanate.
Q. Key conditions :
- Use polar aprotic solvents (e.g., DMF or acetonitrile) for urea coupling .
- Maintain pH 7–8 with triethylamine to prevent side reactions .
- Monitor progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How is the molecular structure confirmed post-synthesis?
A combination of analytical techniques is used:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent integration (e.g., methoxy protons at δ 3.8 ppm, thiadiazole protons at δ 7.1–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₀H₂₁N₃O₄S₂: 463.08) .
- X-ray Crystallography (if crystals are obtained): Resolves bond angles and stereochemistry .
Q. What initial biological screening assays are appropriate for this compound?
Priority assays for thiadiazole-urea hybrids include:
- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodology :
- Variation of Substituents :
- Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups.
- Modify the thiadiazole’s methyl or dioxido groups (e.g., fluorine substitution) .
- Assay Design :
- Compare IC₅₀ values across derivatives in dose-response curves.
- Use molecular docking to correlate substituent effects with target binding (e.g., ATP-binding pockets in kinases) .
Q. Example SAR Table :
| Derivative | Substituent (R) | IC₅₀ (μM, HeLa) | LogP |
|---|---|---|---|
| Parent | 4-OCH₃ | 12.5 | 2.3 |
| Derivative A | 4-NO₂ | 8.2 | 1.9 |
| Derivative B | 4-F | 15.7 | 2.5 |
Hypothesis: Electron-withdrawing groups enhance cytotoxicity by improving target affinity .
Q. What computational methods predict the binding affinity and mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., DNA topoisomerase II). The thiadiazole ring may π-stack with aromatic residues, while urea forms hydrogen bonds .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR Models : Develop predictive models using descriptors like polar surface area and H-bond donors .
Q. How can contradictions in biological activity data across studies be resolved?
Case Example : A derivative shows high in vitro activity but poor in vivo efficacy.
- Hypothesis Testing :
- Bioavailability : Measure solubility (e.g., shake-flask method) and metabolic stability (e.g., liver microsome assays) .
- Assay Conditions : Compare results under varying pH, serum concentration, or oxygen levels .
- Validation : Reproduce studies in independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Prodrug Design : Introduce ester groups at the urea nitrogen to enhance permeability, with enzymatic cleavage in target tissues .
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways via LC-MS .
- CYP Inhibition Assays : Identify metabolic hotspots using human cytochrome P450 isoforms .
Q. How is crystallinity assessed, and what formulation strategies enhance stability?
- Powder X-ray Diffraction (PXRD) : Compare amorphous vs. crystalline forms; sharp peaks indicate crystallinity .
- Lyophilization : Prepare stable lyophilized formulations for long-term storage .
- Excipient Screening : Use mannitol or PVP to prevent hygroscopic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
